![molecular formula C15H13ClN4 B13927379 n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems
准备方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and bases such as lutidine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the chlorophenyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
科学研究应用
Chemistry: In chemistry, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for investigating enzyme-substrate interactions and protein-ligand binding .
Medicine: Medically, benzimidazole derivatives, including this compound, are explored for their potential therapeutic effects. They have shown promise in treating various conditions such as cancer, viral infections, and inflammatory diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
作用机制
The mechanism of action of n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in signaling pathways .
相似化合物的比较
- 2-(2-Chlorophenyl)benzimidazole
- 2-(4-Chlorophenyl)benzimidazole
- N-(3-chlorophenethyl)-4-nitrobenzamide
Comparison: Compared to similar compounds, n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine stands out due to its unique acetamidine group, which enhances its binding affinity and specificity for certain biological targets. This structural feature differentiates it from other benzimidazole derivatives and contributes to its distinct pharmacological profile .
属性
分子式 |
C15H13ClN4 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
N'-[2-(2-chlorophenyl)-3H-benzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C15H13ClN4/c1-9(17)18-10-6-7-13-14(8-10)20-15(19-13)11-4-2-3-5-12(11)16/h2-8H,1H3,(H2,17,18)(H,19,20) |
InChI 键 |
VFMFLVGFNCJOMS-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


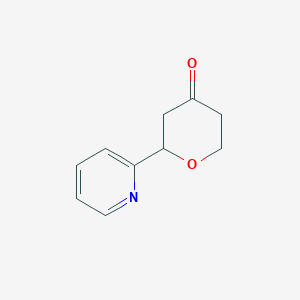
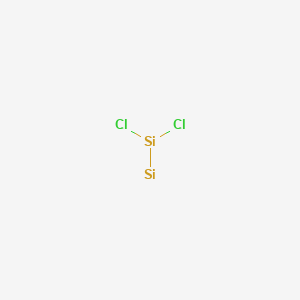
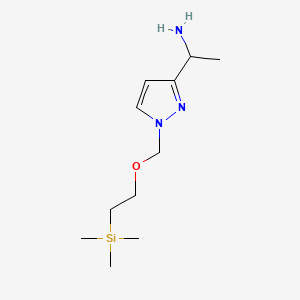
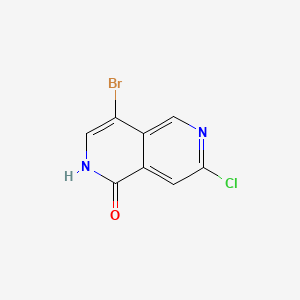
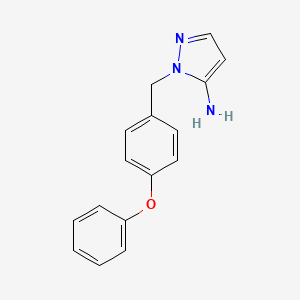
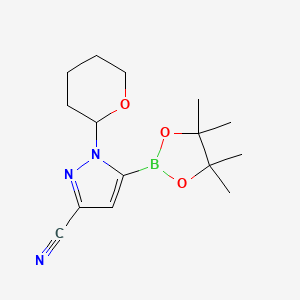


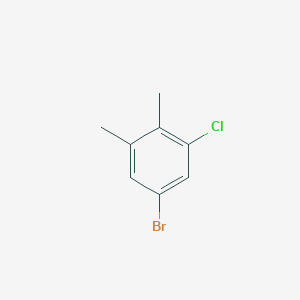
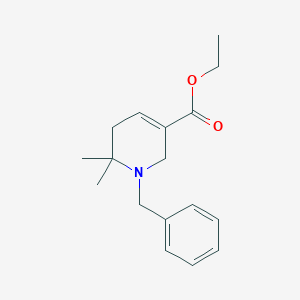
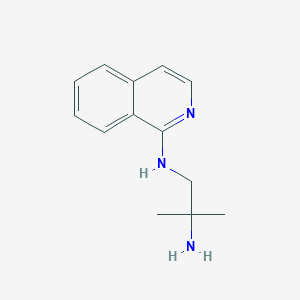
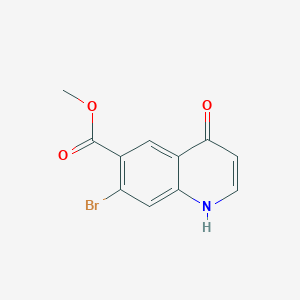
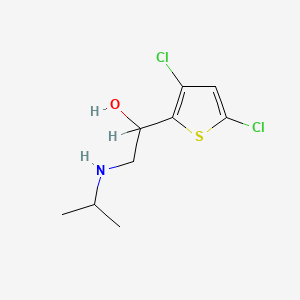
![methyl [4-(N-hydroxycarbamimidoyl)-phenyl]-acetate](/img/structure/B13927363.png)
